1-(4-Methoxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.:
Cat. No.: VC18923156
Molecular Formula: C26H21NO4
Molecular Weight: 411.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H21NO4 |
|---|---|
| Molecular Weight | 411.4 g/mol |
| IUPAC Name | 1-(4-methoxyphenyl)-2-[(4-methylphenyl)methyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C26H21NO4/c1-16-7-9-17(10-8-16)15-27-23(18-11-13-19(30-2)14-12-18)22-24(28)20-5-3-4-6-21(20)31-25(22)26(27)29/h3-14,23H,15H2,1-2H3 |
| Standard InChI Key | PGBFPMUOAOLEOZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)CN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)OC |
Introduction
1-(4-Methoxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound belonging to the class of chromeno-pyrrole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a chromeno-pyrrole core with methoxyphenyl and methylbenzyl substituents, makes it an interesting subject for research in various scientific fields.
Synthetic Routes
The synthesis of 1-(4-Methoxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. Common methods include:
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Formation of the Chromeno Core: The chromeno core can be synthesized through a cyclization reaction involving a suitable precursor such as a 2-hydroxybenzaldehyde derivative.
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Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a condensation reaction with an appropriate amine.
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Substitution Reactions: The methoxyphenyl and methylbenzyl groups can be introduced through electrophilic aromatic substitution reactions.
Research Findings and Future Directions
While detailed research findings specifically on 1-(4-Methoxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione are scarce, its structural similarity to other chromeno-pyrrole derivatives suggests potential applications in drug development. Future studies could focus on exploring its biological activity and optimizing synthetic routes for improved yield and purity.
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